molecular formula C15H22N2O3 B6013466 tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate

tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate

Cat. No. B6013466
M. Wt: 278.35 g/mol
InChI Key: JUSFLHNEKKWAQQ-UHFFFAOYSA-N
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Description

Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate, also known as TPEN, is a chelator that has been widely used in scientific research. TPEN is a synthetic compound that binds to metal ions, including zinc, copper, and iron, with high affinity.

Mechanism of Action

Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate binds to metal ions through its carbamate and phenyl groups, forming stable complexes that prevent the metal ions from participating in biological processes. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been shown to have high affinity for zinc, copper, and iron, which are essential for many biological processes, including DNA synthesis, enzyme catalysis, and protein folding.
Biochemical and Physiological Effects:
tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects, depending on the metal ions that it chelates. For example, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated zinc depletion has been shown to impair synaptic function and plasticity in the brain. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated copper depletion has been shown to inhibit tumor growth and metastasis in cancer cells. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated iron depletion has been shown to induce oxidative stress and cell death in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate in lab experiments is its high affinity for metal ions, which allows for efficient chelation and depletion of metal ions in biological samples. However, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate also has limitations, including its potential to chelate multiple metal ions simultaneously, which can complicate data interpretation. Additionally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate research, including the development of new chelators with improved specificity and selectivity for metal ions. Additionally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate could be used in combination with other compounds to investigate the synergistic effects of metal ion depletion on biological processes. Finally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate could be used to study the role of metal ions in various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer.

Synthesis Methods

Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with tert-butyl carbamate, followed by reduction with tin(II) chloride. The resulting product is then reacted with propionyl chloride to yield tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate.

Scientific Research Applications

Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used in a variety of scientific research applications, including neuroscience, cancer research, and environmental studies. In neuroscience, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to study the role of zinc in synaptic function and plasticity. In cancer research, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to investigate the role of copper in tumor growth and metastasis. In environmental studies, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to measure the levels of metal ions in soil and water samples.

properties

IUPAC Name

tert-butyl N-[2-methyl-3-(propanoylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-6-13(18)16-11-8-7-9-12(10(11)2)17-14(19)20-15(3,4)5/h7-9H,6H2,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFLHNEKKWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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